molecular formula C14H15N3 B14290947 (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene CAS No. 115818-32-1

(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene

Cat. No.: B14290947
CAS No.: 115818-32-1
M. Wt: 225.29 g/mol
InChI Key: NRVKJQWXHUEJPW-UHFFFAOYSA-N
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Description

(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a triazene group, which consists of three nitrogen atoms connected by double and single bonds, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene typically involves the reaction of aniline derivatives with nitrosating agents. One common method is the diazotization of 4-methylaniline followed by coupling with phenylhydrazine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired triazene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted triazene derivatives with different functional groups.

Scientific Research Applications

(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The triazene group can also undergo metabolic activation to generate reactive intermediates that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene is unique due to its specific triazene structure and the presence of both methyl and phenyl substituents. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

115818-32-1

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

N,4-dimethyl-N-phenyldiazenylaniline

InChI

InChI=1S/C14H15N3/c1-12-8-10-14(11-9-12)17(2)16-15-13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

NRVKJQWXHUEJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=NC2=CC=CC=C2

Origin of Product

United States

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